Cas no 40297-26-5 (2-(4-chlorophenyl)cyclopentan-1-one)
2-(4-chlorophenyl)cyclopentan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-chlorophenyl)cyclopentanone
- 2-(4-chlorophenyl)cyclopentan-1-one
- 2-(4-Chloro-phenyl)-cyclopentanone
- SCHEMBL512106
- MFCD15527064
- DTXSID80515480
- QYRJGCLTALWPLU-UHFFFAOYSA-N
- F8880-8328
- 40297-26-5
- AKOS011896516
- SB37057
- DB-269187
- Z993018300
- EN300-85283
- CS-0217795
-
- MDL: MFCD15527064
- Inchi: 1S/C11H11ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2
- InChI Key: QYRJGCLTALWPLU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C(CCC1)=O
Computed Properties
- Exact Mass: 194.0498427g/mol
- Monoisotopic Mass: 194.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
2-(4-chlorophenyl)cyclopentan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0422-1g |
2-(4-Chloro-phenyl)-cyclopentanone |
40297-26-5 | 96% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0422-5g |
2-(4-Chloro-phenyl)-cyclopentanone |
40297-26-5 | 96% | 5g |
13483.87CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0422-500mg |
2-(4-Chloro-phenyl)-cyclopentanone |
40297-26-5 | 96% | 500mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0422-250mg |
2-(4-Chloro-phenyl)-cyclopentanone |
40297-26-5 | 96% | 250mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0422-100mg |
2-(4-Chloro-phenyl)-cyclopentanone |
40297-26-5 | 96% | 100mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0422-50mg |
2-(4-Chloro-phenyl)-cyclopentanone |
40297-26-5 | 96% | 50mg |
992.21CNY | 2021-05-08 | |
| TRC | C176061-100mg |
2-(4-Chlorophenyl)cyclopentanone |
40297-26-5 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C176061-500mg |
2-(4-Chlorophenyl)cyclopentanone |
40297-26-5 | 500mg |
$ 320.00 | 2022-06-06 | ||
| TRC | C176061-1g |
2-(4-Chlorophenyl)cyclopentanone |
40297-26-5 | 1g |
$ 500.00 | 2022-06-06 | ||
| Alichem | A019108411-1g |
2-(4-Chlorophenyl)cyclopentanone |
40297-26-5 | 95% | 1g |
$400.00 | 2023-09-02 |
2-(4-chlorophenyl)cyclopentan-1-one Suppliers
2-(4-chlorophenyl)cyclopentan-1-one Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-(4-chlorophenyl)cyclopentan-1-one
Introduction to 2-(4-chlorophenyl)cyclopentan-1-one (CAS No. 40297-26-5)
2-(4-chlorophenyl)cyclopentan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 40297-26-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic ketone features a cyclopentanone ring substituted with a 4-chlorophenyl group, making it a versatile intermediate in synthetic chemistry and a potential candidate for drug development. The unique structural attributes of this molecule have garnered attention for its applications in medicinal chemistry, particularly in the design of novel bioactive molecules.
The structure of 2-(4-chlorophenyl)cyclopentan-1-one consists of a cyclopentane core functionalized with a carbonyl group at the first position and a chlorobenzene moiety at the second position. This arrangement imparts distinct electronic and steric properties, enabling diverse chemical modifications and biological interactions. The presence of the chloro substituent on the aromatic ring enhances electrophilicity, facilitating reactions such as nucleophilic aromatic substitution and cross-coupling, which are pivotal in modern synthetic methodologies.
In recent years, pharmaceutical research has increasingly focused on exploring heterocyclic compounds due to their prevalence in biologically active molecules. 2-(4-chlorophenyl)cyclopentan-1-one has emerged as a valuable scaffold for developing small-molecule inhibitors targeting various therapeutic pathways. Its cyclopentanone core is known to mimic natural products and bioactive scaffolds, while the chlorophenyl group provides additional opportunities for molecular optimization.
One of the most compelling aspects of 2-(4-chlorophenyl)cyclopentan-1-one is its utility in drug discovery programs. Researchers have leveraged this compound to synthesize derivatives with enhanced pharmacological profiles. For instance, modifications at the cyclopentane ring or the aromatic moiety have led to compounds exhibiting improved binding affinity and selectivity for specific biological targets. These findings underscore the importance of structure-activity relationships (SAR) in medicinal chemistry and highlight how small changes in molecular structure can significantly impact biological activity.
The synthetic pathways for preparing 2-(4-chlorophenyl)cyclopentan-1-one are well-documented and have been refined over several decades. Traditional methods involve cyclization reactions followed by chlorination, while modern approaches employ transition-metal-catalyzed cross-coupling reactions for higher efficiency and selectivity. The development of novel synthetic techniques has not only streamlined the production of this compound but also opened avenues for generating structurally diverse derivatives.
Recent advancements in computational chemistry have further accelerated the exploration of 2-(4-chlorophenyl)cyclopentan-1-one as a drug candidate. Molecular modeling studies have been instrumental in predicting binding interactions between this compound and its target proteins. These simulations provide critical insights into how structural modifications can optimize potency and reduce off-target effects, guiding experimental design with greater precision.
In addition to its pharmaceutical applications, 2-(4-chlorophenyl)cyclopentan-1-one has found utility in materials science and agrochemical research. Its unique electronic properties make it a promising building block for organic semiconductors and liquid crystals. Furthermore, derivatives of this compound have shown potential as intermediates in synthesizing novel pesticides and herbicides, contributing to sustainable agricultural practices.
The regulatory landscape governing the use of 2-(4-chlorophenyl)cyclopentan-1-one is stringent but well-established, ensuring its safe handling and application across various industries. Compliance with international chemical safety standards is mandatory, particularly when integrating this compound into larger synthetic schemes or pharmaceutical formulations. This adherence to regulatory guidelines underscores the commitment to responsible chemical management and environmental stewardship.
Looking ahead, the future prospects for 2-(4-chlorophenyl)cyclopentan-1-one appear promising, driven by ongoing research into novel therapeutic agents and advanced materials. Collaborative efforts between academia and industry are expected to yield innovative applications, further solidifying its role as a cornerstone compound in chemical research. As methodologies evolve, new derivatives and applications will continue to emerge, expanding its utility across multiple scientific disciplines.
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